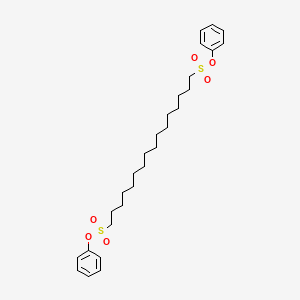

Diphenyl hexadecane-1,16-disulfonate

説明

Diphenyl hexadecane-1,16-disulfonate is a disulfonate ester compound featuring a linear hexadecane (16-carbon) backbone with sulfonate groups at terminal positions (1 and 16) and phenyl substituents. This article compares its properties and functionalities with structurally analogous compounds, leveraging insights from related sulfonates and phosphine derivatives.

特性

CAS番号 |

96203-98-4 |

|---|---|

分子式 |

C28H42O6S2 |

分子量 |

538.8 g/mol |

IUPAC名 |

diphenyl hexadecane-1,16-disulfonate |

InChI |

InChI=1S/C28H42O6S2/c29-35(30,33-27-21-15-13-16-22-27)25-19-11-9-7-5-3-1-2-4-6-8-10-12-20-26-36(31,32)34-28-23-17-14-18-24-28/h13-18,21-24H,1-12,19-20,25-26H2 |

InChIキー |

QPOZLAZSONTRNV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CCCCCCCCCCCCCCCCS(=O)(=O)OC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The primary synthetic route involves the esterification of hexadecane-1,16-disulfonyl chloride with phenol. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of phenol attack the electrophilic sulfur centers of the disulfonyl chloride. The process is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent hydrolysis.

Key parameters include:

Catalysts and Solvents

While the reaction can proceed without catalysts, the addition of triethylamine (TEA) as a base enhances deprotonation of phenol, accelerating the substitution process. Solvent selection critically influences reaction efficiency: polar aprotic solvents like THF improve reagent solubility, whereas non-polar solvents (e.g., toluene) may necessitate longer reaction times.

Purification Techniques

Crude product purification involves sequential steps:

- Neutralization : Residual acid is quenched with aqueous sodium bicarbonate.

- Liquid-Liquid Extraction : The organic layer is separated and washed with brine.

- Recrystallization : The product is recrystallized from ethanol/water mixtures, yielding a purity of ≥98%.

- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns resolves any residual phenolic byproducts.

Industrial Production Methods

Scalability and Process Optimization

Industrial synthesis employs continuous flow reactors to enhance throughput and consistency. Key advancements include:

- Microreactor Technology : Submillimeter reaction channels enable precise temperature control and reduced reagent waste.

- Automated Feed Systems : Real-time adjustment of phenol and disulfonyl chloride feeds maintains optimal stoichiometry.

A comparative analysis of batch vs. continuous processes is summarized below:

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield | 85–90% | 92–95% |

| Reaction Time | 24 hours | 2–4 hours |

| Purity | 95–98% | 98–99% |

| Energy Consumption | High (reflux) | Moderate (flow heating) |

Quality Control Measures

Industrial batches undergo rigorous testing:

- Spectroscopic Validation : Fourier-transform infrared (FTIR) spectroscopy confirms sulfonate ester peaks at 1180 cm$$^{-1}$$ (S=O) and 1370 cm$$^{-1}$$ (C-O-S).

- Mass Spectrometry : Molecular ion peaks at m/z 538.8 verify molecular weight consistency.

Alternative Synthetic Routes

Novel Catalytic Approaches

Recent studies explore Lewis acid catalysts (e.g., ZnCl$$_2$$) to facilitate esterification at lower temperatures (25–30°C). These catalysts reduce energy costs and suppress side reactions, achieving yields comparable to traditional methods (88–92%).

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions has been piloted, reducing reaction times to 1–2 hours. Initial trials report a 78% yield, with ongoing optimization targeting industrial viability.

Characterization and Analytical Methods

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR displays phenyl proton resonances at δ 7.2–7.4 ppm and methylene signals (δ 1.2–1.6 ppm) from the hexadecane chain.

- X-ray Diffraction (XRD) : Crystalline samples exhibit a monoclinic lattice with a d-spacing of 4.2 Å, confirming structural integrity.

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities at <0.5%, utilizing a gradient elution of acetonitrile/water (70:30 to 90:10).

Challenges and Optimization Strategies

Yield Improvement Techniques

- Stepwise Addition : Incremental addition of disulfonyl chloride mitigates exothermic side reactions.

- In Situ Drying : Molecular sieves (3Å) absorb generated HCl, shifting equilibrium toward product formation.

化学反応の分析

Types of Reactions

Diphenyl hexadecane-1,16-disulfonate can undergo various chemical reactions, including:

Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

Reduction: The phenyl groups can be reduced to cyclohexyl groups under hydrogenation conditions.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

Major Products

Oxidation: Formation of hexadecanedisulfonic acid.

Reduction: Formation of diphenyl hexadecane-1,16-disulfonate with cyclohexyl groups.

Substitution: Formation of nitro or halogenated derivatives of diphenyl hexadecane-1,16-disulfonate.

科学的研究の応用

Diphenyl hexadecane-1,16-disulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential as a surfactant in biological systems and its interactions with cell membranes.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

作用機序

The mechanism of action of diphenyl hexadecane-1,16-disulfonate is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, capable of reducing surface tension and forming micelles. The sulfonate groups can interact with polar molecules, while the long hydrocarbon chain can interact with nonpolar molecules, facilitating the solubilization of various compounds .

類似化合物との比較

Research Findings and Data Analysis

Table: Comparative Host-Guest Interaction Data (Phosphine Derivatives)

| Compound | Association Constant (Kf) | Key Factor | Source |

|---|---|---|---|

| AdTPP | ~2× higher than peers | Adamantyl substituent | |

| Diphenyl(4-phenylphenyl)phosphine | ~10² | Minimal steric hindrance |

Implications for Sulfonates : Bulky substituents (e.g., adamantyl) in sulfonates could enhance binding in host-guest systems, though solvent polarity (e.g., supercritical CO₂ vs. water) remains critical .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diphenyl hexadecane-1,16-disulfonate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of hexadecane-1,16-diol followed by esterification with phenol derivatives under controlled acidic conditions. Purity optimization requires rigorous purification techniques, such as recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) and chromatography (silica gel or reverse-phase HPLC). Phase-transfer catalysts may enhance reaction efficiency . Post-synthesis characterization via H/C NMR and GC/HPLC (≥99.9% purity) is critical, as demonstrated in analogous sulfonate ester syntheses .

Q. How should researchers design analytical protocols for quantifying diphenyl hexadecane-1,16-disulfonate in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) is recommended for separation . UV detection at 254 nm is suitable due to the aromatic diphenyl groups. For biological matrices (e.g., serum or fecal samples), solid-phase extraction (C18 columns) prior to analysis reduces interference. System suitability tests, including peak symmetry and retention time reproducibility, should be validated per ICH guidelines .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for diphenyl hexadecane-1,16-disulfonate across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo) or metabolite interactions. For example, cyclophosphamide-induced metabolic shifts in rodent models alter hexadecane-derived metabolite levels (e.g., hexadecane-1,2-diol), which may confound bioactivity interpretations . To address this, use orthogonal analytical methods (GC/MS and LC-MS) for metabolite profiling and employ multivariate analysis (OPLS-DA) to distinguish compound-specific effects from background noise .

Q. How does the alkyl chain length and sulfonate positioning influence the compound’s physicochemical properties?

- Methodological Answer : The hexadecane backbone provides hydrophobicity, while the terminal sulfonate groups enhance aqueous solubility. Comparative studies of analogous compounds (e.g., hexadecane-1,16-dioic acid) show that even minor structural changes (e.g., diol vs. sulfonate termini) significantly alter partition coefficients () and aggregation behavior . Molecular dynamics simulations can predict self-assembly tendencies, while experimental validation via dynamic light scattering (DLS) confirms micelle or vesicle formation .

Q. What experimental controls are critical when studying diphenyl hexadecane-1,16-disulfonate’s immunomodulatory effects?

- Methodological Answer : Include sham-treated controls to account for solvent effects (e.g., DMSO) and vehicle-only groups. In cyclophosphamide co-treatment studies, monitor fecal metabolites (e.g., succinic acid, hexadecane-1,2-diol) to differentiate compound-specific effects from immunosuppression-induced metabolic dysregulation . Dose-response curves and time-course analyses are essential to identify threshold concentrations and temporal metabolic adaptations .

Data Handling and Presentation Guidelines

- Raw Data Management : Large datasets (e.g., metabolomic profiles) should be archived in appendices, while processed data (e.g., normalized metabolite levels) must be included in the main text with error margins (SD or SEM) .

- Uncertainty Analysis : Report instrument-specific errors (e.g., GC/MS calibration drift) and biological variability (e.g., inter-animal differences) in methodology sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。